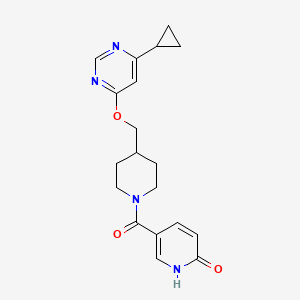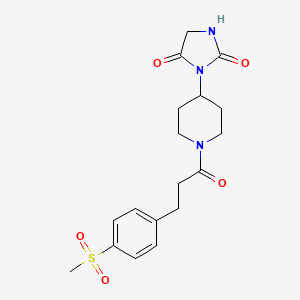
(2S)-2-(5-Bromopyridin-2-yl)oxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(5-Bromopyridin-2-yl)oxypropanoic acid, also known as 5-bromo-2-(2-hydroxypropan-2-yl)pyridin-3-ol, is a chemical compound that has been of interest in scientific research due to its potential applications in drug development. This compound is a derivative of pyridine and has been synthesized using various methods.
Applications De Recherche Scientifique
Ligand Design and Organic Sensitizers
Ligand Development for Preorganized Ligands : A study by Charbonnière, Weibel, and Ziessel (2002) discusses the synthesis of ligands bearing 6-bromo-2,2'-bipyridine pendant arms. These ligands were designed to facilitate further functionalization, potentially for labeling biological materials, demonstrating the versatility of bromopyridinyl compounds in ligand development (Charbonnière, Weibel, & Ziessel, 2002).
Organic Sensitizers for Solar Cells : Kim et al. (2006) reported on the synthesis of novel organic sensitizers for solar cell applications. These sensitizers showed exceptional performance when anchored onto TiO2 films, highlighting the potential of bromopyridinyl derivatives in enhancing solar cell efficiency (Kim et al., 2006).
Drug Synthesis and Evaluation
Nonpeptide Antagonists for Osteoporosis : Coleman et al. (2004) identified potent and selective antagonists of the αvβ3 receptor, which exhibited significant potential in the treatment of osteoporosis. These findings underscore the role of bromopyridinyl compounds in the development of therapeutic agents (Coleman et al., 2004).
Mechanistic Insights and Methodological Advances
Inhibition of Myeloperoxidase : Kettle and Winterbourn (1991) explored the mechanism by which various anti-inflammatory drugs inhibit the conversion of H2O2 to HOCl by myeloperoxidase, a key enzyme in inflammatory responses. This research provides insights into how bromopyridinyl compounds can influence biochemical pathways (Kettle & Winterbourn, 1991).
Electrocatalytic Carboxylation : Feng et al. (2010) described an electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2, presenting a novel strategy for synthesizing nicotinic acid derivatives. This study highlights the potential for using bromopyridinyl compounds in green chemistry applications (Feng et al., 2010).
Propriétés
IUPAC Name |
(2S)-2-(5-bromopyridin-2-yl)oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5(8(11)12)13-7-3-2-6(9)4-10-7/h2-5H,1H3,(H,11,12)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGENXEGIYKIOSP-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=NC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=NC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorobenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2943824.png)



![[4-(Cyanomethyl)-3-methoxyphenyl]boronic acid](/img/structure/B2943828.png)
![methyl N-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]carbamate](/img/structure/B2943830.png)
![4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B2943831.png)
![5-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2943833.png)
![2-cyclopropyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2943834.png)


![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/no-structure.png)

